Potent ROMK1 Channel Inhibition vs. Other Thienopyrimidine-Derived Potassium Channel Modulators
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine demonstrates potent inhibition of the renal outer medullary potassium (ROMK) channel, a target for novel diuretic therapies. In a thallium flux assay using HEK293 cells expressing rat ROMK1, the compound exhibited an IC50 of 240 nM [1]. While other thienopyrimidine derivatives have been explored for ROMK inhibition, this specific 2-chloro-4-morpholino analog shows a distinct potency profile compared to compounds with different substitution patterns, which often require higher concentrations or exhibit weaker efficacy in functional assays [2].
| Evidence Dimension | ROMK1 channel inhibition (IC50) |
|---|---|
| Target Compound Data | 240 nM |
| Comparator Or Baseline | Other thienopyrimidine ROMK inhibitors (range: 500 nM - >10,000 nM) |
| Quantified Difference | At least 2-fold more potent than many close analogs |
| Conditions | Thallium flux assay in HEK293 cells expressing rat ROMK1 |
Why This Matters
Procurement of this specific analog is essential for researchers developing ROMK-targeted diuretics, as small structural changes in the thienopyrimidine core can drastically alter channel inhibition potency.
- [1] BindingDB. BDBM50235195. IC50 for rat ROMK1. View Source
- [2] EcoDrugPlus. Compound ID 2126094. Activity data for 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. View Source
